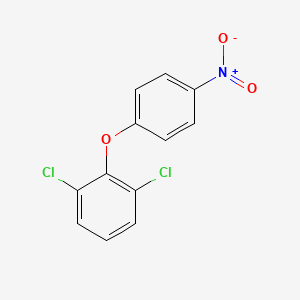

1,3-Dichloro-2-(4-nitrophenoxy)benzene

Descripción general

Descripción

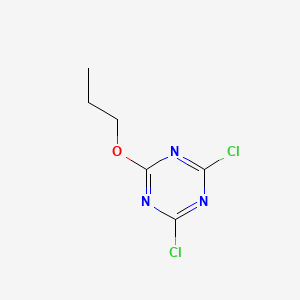

1,3-Dichloro-2-(4-nitrophenoxy)benzene is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known by other names such as 2,6-dichlorophenyl-4-nitrophenyl ether and Benzene, 1,3-dichloro-2-(4-nitrophenoxy)- . The molecular weight of this compound is 284.09 g/mol .

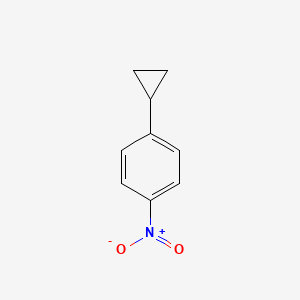

Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2-(4-nitrophenoxy)benzene consists of a benzene ring with two chlorine atoms and one nitrophenoxy group attached . The InChI representation of the molecule isInChI=1S/C12H7Cl2NO3/c13-10-2-1-3-11(14)12(10)18-9-6-4-8(5-7-9)15(16)17/h1-7H . Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.09 g/mol and a complexity of 280 . It has a topological polar surface area of 55 Ų and contains 18 heavy atoms . The compound is non-hydrogen bond donor and has 3 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis of Intermediate Compounds

- 1,3-Dichloro-2-(4-nitrophenoxy)benzene has been used in the synthesis of 1,3-bis(4-aminophenoxy)benzene. This process involves a reduction reaction with FeCl3.6H2O and C as catalysts and hydrazine hydrate as the reducing agent, yielding about 60% of 1,3-bis(4-aminophenoxy)benzene (Kou Kai-chang, 2010).

Residue Detection in Agriculture

- The compound has been identified in environmental studies, particularly in residue detection in agricultural products like rice and wheat. A method using electron capture gas-liquid chromatography can detect not only 1,3-Dichloro-2-(4-nitrophenoxy)benzene but also its metabolites, sensitive to 0.01 ppm (Adler & Wargo, 1975).

Precursor for Thermally Stable Plastics

- It serves as a valuable precursor for compounds like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-hydroxy-3-nitrophenoxy) benzene, which are crucial for creating thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These are particularly useful in semiconductors for insulators and protective films (Imoto et al., 2010).

Biotransformation Studies

- The biotransformation of this compound has been studied in plants like barley and weed Apera spica venti. It is metabolized by cleavage at the ether bond, giving rise to 2,4-dichlorophenol and p-nitrophenol, among others (Schütte & Hoffmann, 1982).

Environmental Presence

- 1,3,5-trichloro-2-(4-nitrophenoxy)benzene, a related compound, has been identified in environmental biota, such as mussels, in concentrations of approximately 1 ppm. This discovery is significant for environmental monitoring and pollution studies (Yamagishi et al., 1978).

Safety And Hazards

Propiedades

IUPAC Name |

1,3-dichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-10-2-1-3-11(14)12(10)18-9-6-4-8(5-7-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRTWSKGUMZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943207 | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

CAS RN |

2093-28-9 | |

| Record name | Ether, 2,6-dichlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002093289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

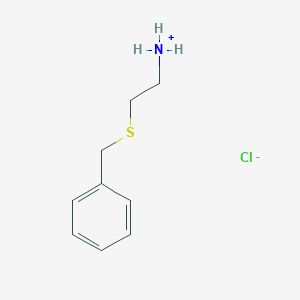

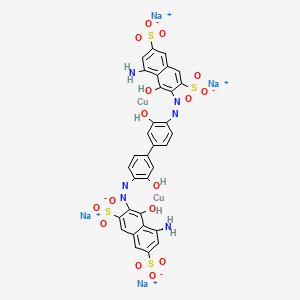

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)